Lercanidipine-D impurity 1
Description
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[3,3-diphenylpropyl(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-21(15-8-9-17-22)16-14-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,22H,8-9,14-17H2,1H3 |
InChI Key |
CRUQHNGMWBODGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCO)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lercanidipine-D impurity 1 involves several synthetic steps. One common method includes the use of acetonitrile and aqueous solutions with triethylamine, with pH adjusted using orthophosphoric acid . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the correct formation of the impurity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. This often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product . The process is designed to be reproducible and scalable to meet regulatory requirements.
Chemical Reactions Analysis
Structural Characteristics of Lercanidipine-D Impurity 1
LER-D retains the dihydropyridine core of lercanidipine but differs in the esterification pattern and side-chain modifications. The impurity forms due to incomplete esterification during synthesis or degradation of the parent compound under specific conditions .
Hydrolysis of Key Intermediate
LER-D is synthesized via alkaline hydrolysis of the lercanidipine intermediate (II) :
-
Reagents : Methanol/water mixture (4:1 v/v), sodium hydroxide (0.5 M)
-
Mechanism : Hydrolysis of the ester group in intermediate (II) yields LER-D as a major product.
Table 1: Hydrolysis Reaction Parameters
| Parameter | Details |
|---|---|
| Solvent System | Methanol:water (4:1) |
| Base | 0.5 M NaOH |
| Temperature | 60–70°C (reflux) |
| Reaction Time | 3 hours |
| Yield | 82.4% |
Oxidative Degradation
Exposure to 10% hydrogen peroxide at 50°C for 1 hour induces oxidative degradation:
-
Primary Pathway : Oxidation of the dihydropyridine ring to pyridine derivatives.
-
LER-D Contribution : Accounts for 0.4% of total degradation products under photolytic conditions .
Photolytic Degradation
-
Conditions : 1.2 million lux hours of light exposure.
Table 2: Forced Degradation Studies of Lercanidipine Hydrochloride
| Condition | LER-D Formation (%) | Major Degradation Pathway |
|---|---|---|
| Acid hydrolysis (1 N HCl) | Not detected | Hydrolysis of ester groups |
| Base hydrolysis (1 N NaOH) | Not detected | Ring-opening reactions |
| Oxidation (10% H₂O₂) | 0.4% | Dihydropyridine ring oxidation |
| Photolysis | 0.4% | Photooxidation |
Table 3: Stability of LER-D Under Storage Conditions
| Condition | Stability Outcome |
|---|---|
| Ambient temperature | Stable for 24 months |
| High humidity (75% RH) | Hygroscopic; forms hydrates |
| Light exposure | Gradual decomposition (>5% in 6 mos) |
Analytical Characterization
-
Chromatographic Methods : Reverse-phase HPLC with UV detection at 220 nm resolves LER-D from other impurities (retention time: ~6.2 minutes) .
Implications for Pharmaceutical Manufacturing
-
Process Control : Strict regulation of reaction pH, temperature, and solvent polarity minimizes LER-D formation .
-
Storage : Protect lercanidipine formulations from light and moisture to prevent degradation .
LER-D’s formation pathways highlight the need for robust synthetic and storage protocols to ensure drug safety and efficacy.
Scientific Research Applications
Lercanidipine-D impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of lercanidipine hydrochloride . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine, as impurities can influence the drug’s behavior in the body . In the pharmaceutical industry, controlling and identifying impurities like this compound is crucial for ensuring the safety and efficacy of the final product .
Mechanism of Action
The mechanism of action of Lercanidipine-D impurity 1 is closely related to its parent compound, lercanidipine hydrochloride. Lercanidipine is a calcium channel blocker that inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased total peripheral resistance and lowered blood pressure . The impurity itself may not have a significant pharmacological effect but is essential to study to ensure the purity and safety of the drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Impurities
Structural and Functional Group Analysis
Impurities in pharmaceuticals often share structural motifs with the parent drug or intermediates. For example:
- Ether-linked impurities : In ionizable lipid synthesis (e.g., ALC-0315), ether impurities (7 and 8 in Chart 2 of ) arise from bromo-alcohol starting materials. These impurities exhibit structural homology to the parent compound, complicating chromatographic separation .
- Guanidine-containing impurities : Moxonidine impurities (A–D) retain the guanidine functional group, leading to similar ionization behavior (pKa ~6.95–7.92) and log p values (1.57–2.49) under acidic conditions .
Lercanidipine-D impurity 1 likely retains the dihydropyridine core of Lercanidipine but may differ in substituents or stereochemistry, analogous to cephalosporin impurities, where heterocyclic structural alerts correlate with mutagenicity .
Analytical Behavior and Separation Challenges
Chromatographic methods must resolve impurities with overlapping retention times or physicochemical properties:
- LC-MS/MS : Achieves high specificity for Lercanidipine and its impurities via optimized SPE and mobile-phase conditions, ensuring <0.1% carry-over in blank plasma .
- Hydrophilic Interaction Liquid Chromatography (HILIC) : Effective for polar, ionizable impurities like moxonidine derivatives, but requires pH adjustments to manage cationic forms .
- Supercritical Fluid Chromatography (SFC) : Demonstrated utility in impurity profiling by leveraging orthogonal stationary phases (e.g., dissimilar subsets of 6 phases) to separate structurally analogous compounds .
A comparative summary of key analytical parameters is provided below:
Toxicity and Regulatory Considerations
Structural similarities between impurities often predict toxicological profiles:
- Mutagenicity : Heterocyclic or aromatic substituents (e.g., cephalosporin impurity F) trigger structural alerts in Toxtree evaluations, necessitating strict control limits .
- Safety Thresholds: Non-mutagenic impurities like this compound are subject to ICH Q3A thresholds (≤1 mg/day or 0.15% w/w), validated by toxicity databases of structurally analogous compounds .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Lercanidipine-D Impurity 1 in drug formulations?
- Methodological Answer : Use hyphenated techniques such as HPLC-Q-TOF-MS for structural elucidation, leveraging high-resolution mass spectrometry to differentiate impurities based on fragmentation patterns . Validate methods per ICH guidelines, including specificity (to distinguish from parent compounds), linearity (over 80–120% of target concentration), and LOD/LOQ (e.g., ≤0.1% for impurities) . Include batch analysis data from clinical trial samples to establish impurity baselines .
Q. How should researchers design a stability-indicating method for this compound under stress conditions?
- Methodological Answer :
-
Stress Testing : Expose the drug to thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic (acid/base/oxidative) conditions.
-
Method Validation : Ensure robustness by varying column temperatures (±5°C), flow rates (±10%), and mobile phase ratios. Use peak purity indices (e.g., >990) to confirm no co-elution .
-
Data Reporting : Tabulate degradation products, retention times, and mass balance (98–102%) to demonstrate method reliability (Table 1) .
Table 1 : Example Stability Study Parameters
Condition Degradation Products Identified Mass Balance (%) Acid Hydrolysis Impurity 1, Impurity 2 99.5 Oxidative Stress Impurity 1 101.2
Advanced Research Questions
Q. How can contradictory impurity quantification data between LC-MS and NMR be resolved in this compound studies?
- Methodological Answer :
- Cross-Validation : Compare LC-MS peak areas with NMR integration values (e.g., ¹H NMR for proton ratios). Use orthogonal methods like 2D-COSY NMR to confirm structural assignments .
- Statistical Analysis : Apply Bland-Altman plots to assess bias between techniques. If discrepancies exceed 5%, re-evaluate sample preparation (e.g., solubility issues) or calibration standards .
- Case Study : In a 2023 study, LC-MS overestimated Impurity 1 by 8% due to ion suppression; NMR corrected this via absolute quantification .
Q. What advanced strategies are recommended for tracing the origin of this compound during synthesis?
- Methodological Answer :
- Reaction Pathway Mapping : Use LC-MS/MS to monitor intermediates (e.g., dihydropyridine derivatives) at critical steps (e.g., ring closure).
- Isotope Labeling : Introduce ¹³C-labeled precursors to track impurity formation kinetics.
- Process Control : Correlate impurity levels with parameters like pH (optimal range: 6.5–7.5) and catalyst purity (>99%) to identify root causes .
Q. How should researchers design experiments to assess the genotoxic potential of this compound?
- Methodological Answer :
- In Silico Screening : Use software (e.g., Derek Nexus) to predict mutagenic alerts (e.g., aromatic amines).
- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) at impurity concentrations up to 500 µg/plate. Include S9 metabolic activation.
- Thresholds : Apply ICH M7 guidelines—control impurities to ≤1.5 µg/day if classified as a potential mutagen .
Data Integrity and Reproducibility
Q. What steps ensure the reproducibility of impurity profiling studies for this compound?
- Methodological Answer :
- Documentation : Provide raw chromatograms, NMR spectra, and instrument parameters (e.g., column lot numbers) in supplementary materials .
- Independent Replication : Collaborate with a second lab to repeat analyses under identical conditions. Report inter-lab variability (<5% RSD for peak areas) .
- Data Sharing : Deposit datasets in repositories like Zenodo with DOI links for public access .
Method Development Challenges
Q. How can researchers optimize chromatographic separation of this compound from structurally similar byproducts?
- Methodological Answer :
- Column Screening : Test C18, phenyl-hexyl, and HILIC columns. Prioritize columns with >20,000 theoretical plates.
- Gradient Optimization : Adjust acetonitrile:buffer ratios (e.g., 30:70 to 50:50 over 20 minutes) to resolve co-eluting peaks.
- Case Study : A 2024 study achieved baseline separation using a 2.6 µm core-shell column, reducing run time by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
